3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride
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Overview
Description
3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepan-2-one ring and a triazole moiety
Mechanism of Action
Target of Action
The compound “3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many bioactive compounds can influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
The result of a compound’s action can vary widely depending on its specific targets and mode of action. Some compounds may inhibit the growth of cancer cells, while others may reduce inflammation or fight viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride typically involves multiple steps:
Formation of the Triazole Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazole ring.
Attachment of the Azepan-2-one Ring: The triazole moiety is then linked to the azepan-2-one ring through a series of nucleophilic substitution reactions.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one
- 1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one
Uniqueness
Compared to similar compounds, 3-amino-1-[(1,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]azepan-2-one hydrochloride stands out due to the presence of the hydrochloride group, which can enhance its solubility and stability. Additionally, the amino group provides a site for further functionalization, increasing its versatility in various applications.
Properties
IUPAC Name |
3-amino-1-[(1,4-dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]azepan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2.ClH/c1-14-9(13-15(2)11(14)18)7-16-6-4-3-5-8(12)10(16)17;/h8H,3-7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOHOAWIEQAEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)CN2CCCCC(C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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